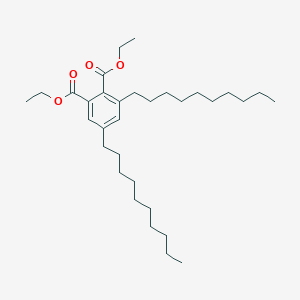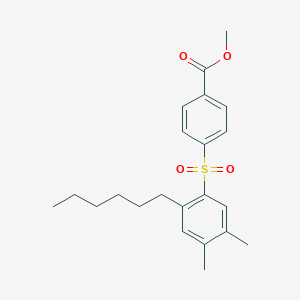![molecular formula C22H28OSi B12582549 tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane CAS No. 645386-38-5](/img/structure/B12582549.png)
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-yl ether linkage. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, diphenylsilane, and 3-methylpenta-2,4-dien-1-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of diphenylsilane.
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the coupling reaction between the alcohol and the silane.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted silanes with various functional groups.
Applications De Recherche Scientifique
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane involves its interaction with molecular targets through its silicon center. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsiloxyacetaldehyde: Similar in structure but contains an acetaldehyde group instead of the 3-methylpenta-2,4-dien-1-yl ether linkage.
tert-Butyl((4-butylocta-2,3-dien-1-yl)oxy)dimethylsilane: Contains a different alkyl group attached to the silicon center.
Uniqueness
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is unique due to its combination of a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-yl ether linkage. This unique structure imparts specific reactivity and stability, making it valuable in various chemical applications.
Propriétés
Numéro CAS |
645386-38-5 |
|---|---|
Formule moléculaire |
C22H28OSi |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
tert-butyl-(3-methylpenta-2,4-dienoxy)-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-19(2)17-18-23-24(22(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h6-17H,1,18H2,2-5H3 |
Clé InChI |
PFGVEOXZEQDDRF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)


![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)

![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)
![Acetamide,N-butyl-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582516.png)

![Phenol, 2-[(dinonylamino)methyl]-](/img/structure/B12582523.png)
![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)


